N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-2-4-12(5-3-11)21(19,20)14-6-1-8-15-9-7-13-10-15/h2-5,7,9-10,14H,1,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAGAZLTMCWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Functional Group Variations
Sulfonamide vs. Carboxamide Derivatives
- Analogues :
- N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (, Compound 8): A carboxamide derivative with a para-nitrobenzoyl group. Reported melting point: 162–164°C; yield: 78% .
- N-[3-(1H-Imidazol-1-yl)propyl]-5-nitrofuran-2-carboxamide (): Features a nitrofuran ring instead of nitrobenzene, showing antifungal activity (MIC = 8 µg/mL against Candida spp.) .
Nitro Group Positioning and Electronic Effects
- The para-nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity and stability. Analogues with meta- or ortho-substituents (e.g., 4-fluorobenzamide in , Compound 6) exhibit altered electronic profiles, impacting reactivity and biological target interactions .
Key Research Findings and Implications
- Antitumor Potential: The imidazole-propyl group enhances binding to enzymes like carbonic anhydrase (CA), as seen in ’s CA inhibition assays. Nitroaromatic derivatives show cytotoxicity via DNA intercalation or redox cycling .
- Antifungal/Antibacterial Activity : Nitro groups contribute to antimicrobial activity through nitro-reductase activation, generating reactive intermediates. Sulfonamides may target dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
- Structural Optimization : Replacing carboxamide with sulfonamide (as in the target compound) could improve solubility and binding specificity, though pharmacokinetic trade-offs (e.g., reduced bioavailability) require evaluation .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 293.34 g/mol
- IUPAC Name : this compound
This compound features an imidazole ring, which is known for its role in biological systems, and a sulfonamide group that enhances its pharmacological properties.
The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes are crucial for various physiological processes, including respiration and acid-base balance.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on specific isoforms of carbonic anhydrases. The following table summarizes the inhibition constants (K_i) for various CA isoforms:
| Isoform | K_i (nM) | Activity Level |
|---|---|---|
| hCA I | 250 | Low |
| hCA II | 12.1 | Moderate |
| hCA IX | 25.8 | High |
| hCA XIII | 17.0 | Moderate |
These results indicate that this compound has a strong affinity for hCA II and hCA IX, making it a potential candidate for further development as an inhibitor in therapeutic applications targeting these isoforms .
Study 1: Antitumor Activity
In a study assessing the antitumor potential of various sulfonamides, this compound was evaluated for its ability to inhibit tumor growth in vitro. The compound demonstrated significant cytotoxicity against cancer cell lines, particularly those expressing high levels of hCA IX, which is often associated with hypoxic tumor environments.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound. It was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to the interference with bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis within bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
